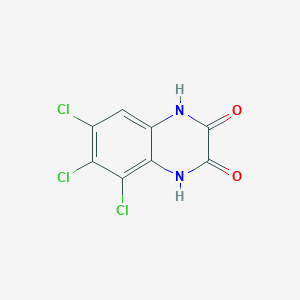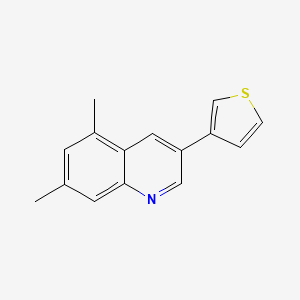
5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-二氯-N-(3-吗啉丙基)烟酰胺是一种小分子化合物,以其在各个科学领域的潜在应用而闻名。它的特点是在烟酰胺环上具有二氯取代基和吗啉丙基侧链。 该化合物已被研究作为发现剂及其与特定生物靶点的相互作用 .
准备方法
合成路线和反应条件
5,6-二氯-N-(3-吗啉丙基)烟酰胺的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,包括 5,6-二氯烟酸和 3-吗啉丙胺。
酰胺化反应: 关键步骤涉及 5,6-二氯烟酸与 3-吗啉丙胺在受控条件下的酰胺化。该反应通常在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))的存在下进行。
纯化: 使用重结晶或柱色谱等技术对所得产物进行纯化,以获得高纯度的目标化合物。
工业生产方法
5,6-二氯-N-(3-吗啉丙基)烟酰胺的工业生产可能涉及扩大上述合成路线。工艺优化侧重于最大限度地提高产率、纯度和成本效益。采用大型反应器和自动化系统以确保生产质量一致。
化学反应分析
反应类型
5,6-二氯-N-(3-吗啉丙基)烟酰胺会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化衍生物。
还原: 可以进行还原反应以修饰分子上的官能团。
取代: 烟酰胺环上的二氯取代基可以与亲核试剂发生取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生氧化衍生物,而取代反应会导致形成具有修饰的官能团的新化合物。
科学研究应用
化学: 它作为合成复杂有机分子的宝贵中间体。
生物学: 该化合物被研究用于其与生物靶点的相互作用,包括酶和受体。
医学: 研究调查其潜在的治疗应用,特别是在神经疾病的治疗方面。
工业: 它用于开发新材料和化学工艺。
作用机制
5,6-二氯-N-(3-吗啉丙基)烟酰胺的作用机制涉及它与特定分子靶点的相互作用 . 主要靶点之一是胺氧化酶 [黄素蛋白] A (MAO-A),一种参与生物性和外源性胺氧化脱氨的酶 . 通过抑制 MAO-A,该化合物可以调节诸如血清素和去甲肾上腺素等神经递质的水平,这些神经递质在情绪调节和神经功能中起着至关重要的作用。
相似化合物的比较
类似化合物
5,6-二氯烟酸: 5,6-二氯-N-(3-吗啉丙基)烟酰胺合成的前体。
3-吗啉丙胺: 合成中使用的另一种前体。
烟酰胺: 具有类似烟酰胺核心结构的类似化合物。
独特性
5,6-二氯-N-(3-吗啉丙基)烟酰胺的独特性在于它独特地结合了二氯取代基和吗啉丙基侧链。这种结构上的独特性使其具有独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C13H17Cl2N3O2 |
|---|---|
分子量 |
318.20 g/mol |
IUPAC 名称 |
5,6-dichloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c14-11-8-10(9-17-12(11)15)13(19)16-2-1-3-18-4-6-20-7-5-18/h8-9H,1-7H2,(H,16,19) |
InChI 键 |
TZOXTUGEEZYMTF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC(=O)C2=CC(=C(N=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


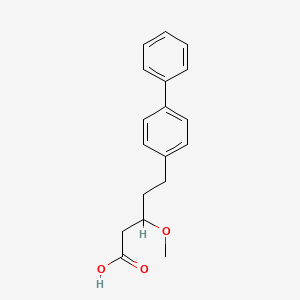
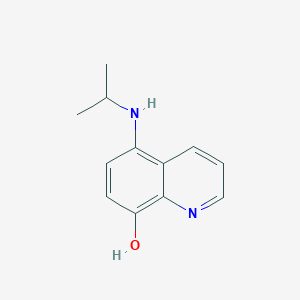


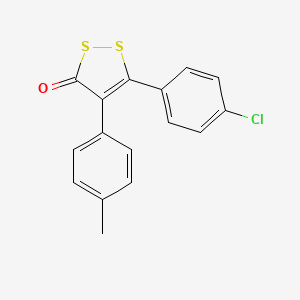
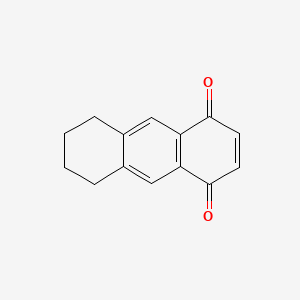


![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
